8-Hydroxyguanosine

Description

Historical Context and Discovery of 8-OHG as an Oxidative Lesion

The study of oxidative damage to nucleic acids gained significant traction with the discovery of modified guanine (B1146940) bases. While 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) in DNA was first reported in 1984 by Kasai and colleagues, highlighting oxidative damage in DNA, the ribonucleoside 8-hydroxyguanosine (8-OHGuo or 8-OHG) was also recognized as a product of oxidative stress. researchgate.netresearchgate.net Although this compound was previously synthesized, its presence as an oxidative lesion in biological RNA and its significance as a biomarker emerged alongside the research into oxidative DNA damage. nih.gov The detection of 8-OH-Gua (8-hydroxyguanine), the base form, was reported as early as 1983. nih.govjst.go.jp Early research confirmed that 8-OH-G could be formed in DNA both in vitro and in vivo by oxygen radical-forming agents. nih.govnih.govjst.go.jp

Role of Reactive Oxygen Species (ROS) in 8-OHG Formation

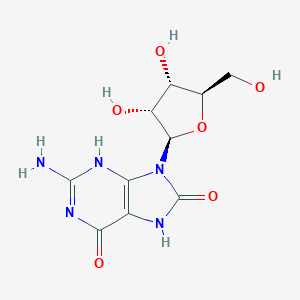

Reactive oxygen species are highly reactive chemicals derived from diatomic oxygen. wikipedia.org They are central to many biological processes but can also cause significant damage to cellular components, including nucleic acids. wikipedia.org The formation of 8-OHG primarily results from the reaction of RNA with hydroxyl radicals (•OH), a highly reactive type of ROS. researchgate.netmdpi.com This hydroxylation typically occurs at the C-8 position of the guanine base within RNA. mdpi.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGSEBKFEJEOSA-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Hydroxyguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3868-31-3 | |

| Record name | 8-Hydroxyguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3868-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003868313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purine-6,8(1H,9H)-dione, 2-amino-9-beta-D-ribofuranosyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Hydroxyguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanisms of 8 Hydroxyguanosine Formation and Repair

Oxidative Modification of Guanine (B1146940) in DNA and RNA

Reactive oxygen species (ROS), generated endogenously through metabolic processes or exogenously by environmental factors like ionizing radiation and chemical carcinogens, are key culprits in the oxidation of nucleic acids. researchgate.netrupahealth.commdpi.compsu.edu Guanine is particularly susceptible to oxidative damage due to its low redox potential compared to other DNA bases. mdpi.comoup.comnih.gov

Hydroxyl Radical Attack on Guanine C-8 Position

The hydroxyl radical (•OH) is a highly reactive ROS that plays a major role in initiating oxidative damage to DNA and RNA. rupahealth.commdpi.commdpi.compsu.eduui.ac.id The •OH radical preferentially attacks the electron-dense positions of guanine, with a significant site of attack being the C8 position. acs.orgmdpi.comrsc.orgrsc.org This addition of a hydroxyl radical at the C8 position of guanine forms an 8-hydroxy-G radical adduct. nih.govmdpi.comresearchgate.net This initial addition reaction is considered nearly barrierless, and the resulting adduct is quite stable. nih.govacs.org

Formation of 8-OHdG in DNA

Following the initial hydroxyl radical attack at the C8 position of deoxyguanosine in DNA, the 8-hydroxy-G radical adduct can undergo further reactions, including oxidation and deprotonation, leading to the formation of 8-hydroxy-2′-deoxyguanosine (8-OHdG). rupahealth.comnih.govmdpi.com This modified nucleoside, 8-OHdG, is a major form of oxidative DNA damage. researchgate.netmdpi.comnih.gov The presence of 8-OHdG in DNA is a widely used biomarker for assessing the extent of oxidative stress and DNA damage in cells and tissues. researchgate.netrupahealth.commdpi.com It is estimated that hundreds to thousands of 8-oxoG lesions (the base form of 8-OHdG) can be formed per human cell per day under normal conditions. oup.comwikipedia.org

Formation of 8-OHGuo in RNA

Similar to the process in DNA, oxidative stress can also lead to the formation of 8-hydroxyguanosine (8-OHGuo) in RNA. abcam.comresearchgate.netontosight.ai Reactive oxygen species, including hydroxyl radicals, react with guanine bases within RNA molecules, resulting in the formation of 8-OHGuo. ontosight.ai While 8-OHdG in urine is a popular biomarker for oxidative stress, the levels of oxidized bases in RNA, such as 8-OHGuo, may also serve as indicators of oxidative damage. researchgate.net Some research suggests that RNA may accumulate higher levels of certain oxidative adducts compared to DNA, potentially making RNA a superior source for biomarkers of oxidative damage in some cases. researchgate.net

DNA Repair Pathways Involving 8-OHG

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of oxidative DNA damage, including the presence of 8-hydroxyguanine (B145757) (8-OHG) and its deoxyribose form, 8-OHdG. oup.comresearchgate.net Efficient repair is crucial because 8-OHdG is a mutagenic lesion that can lead to G:C to T:A transversion mutations if not corrected before DNA replication. researchgate.netmdpi.compsu.eduoup.comnih.govwikipedia.orgnih.govpnas.org

Base Excision Repair (BER) Pathway

The primary pathway for the repair of 8-OHG in DNA is the Base Excision Repair (BER) pathway. researchgate.netpsu.eduoup.comrsc.orgwikipedia.orgnih.govmdpi.comalzdiscovery.orgoup.comaacrjournals.orgnih.govahajournals.org BER is a highly conserved mechanism that deals with various types of base damage, including those caused by oxidation. mdpi.comnih.govnih.gov The BER pathway involves a series of steps initiated by DNA glycosylases that recognize and remove the damaged base. mdpi.comnih.govmdpi.comalzdiscovery.org

Role of 8-oxoguanine DNA glycosylase-1 (OGG1) in 8-OHG Excision

A key enzyme in the BER pathway responsible for the recognition and removal of 8-OHG (specifically 8-oxo-7,8-dihydro-2′-deoxyguanosine or 8-oxodG) in DNA is 8-oxoguanine DNA glycosylase-1 (OGG1). mdpi.commedchemexpress.commdpi.commdpi.compsu.eduoup.comnih.govrsc.orgwikipedia.orgwikipedia.orgmdpi.comalzdiscovery.orgoup.comaacrjournals.orgbosterbio.comnih.gov OGG1 is a DNA glycosylase that specifically identifies 8-oxoG lesions in DNA. mdpi.commdpi.commdpi.comalzdiscovery.org Upon recognizing the damaged base, OGG1 cleaves the N-glycosidic bond linking the 8-oxoG base to the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. mdpi.comoup.com This is the initial and a critical step in the BER pathway for 8-OHdG repair. mdpi.commdpi.comalzdiscovery.orgoup.com Following the excision of 8-oxoG by OGG1, downstream enzymes in the BER pathway process the AP site and synthesize new DNA to restore the correct sequence. mdpi.comnih.govmdpi.comoup.com Deficiencies in OGG1 function can lead to the accumulation of 8-oxoG in DNA. psu.edualzdiscovery.orgnih.gov

Consequences of Impaired 8-OHG Repair

The presence of 8-hydroxyguanine (8-OHG), the base moiety of 8-OHGuo and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), in nucleic acids, particularly DNA, poses a significant threat to genomic integrity. When repair mechanisms are impaired, 8-OHG can persist, leading to mutagenic events and genomic instability.

One of the most well-characterized consequences of unrepaired 8-OHG in DNA is the induction of G to T transversion mutations. metabolomicsworkbench.orgwikidata.orguni.lufishersci.canih.govnih.govwikipedia.orgwikipedia.org This occurs because 8-OHG can mispair with adenine (B156593) during DNA replication, instead of its usual pairing partner, cytosine. uni.luwikipedia.orgwikipedia.orgwikipedia.orgsigmaaldrich.com This mispairing, if not corrected before the next round of replication, results in a permanent change in the DNA sequence, where an original G:C base pair is replaced by a T:A base pair. wikipedia.org Studies using shuttle vectors in human cells have demonstrated that the introduction of a single 8-OHG residue can lead to a substantial increase in mutation frequency, with G:C to T:A transversions being the predominant type observed. nih.govwikipedia.org Mutation frequencies of 5-8% have been reported in such experimental systems. wikidata.orgfishersci.ca

The accumulation of 8-OHG due to impaired repair is directly linked to increased genomic instability. metabolomicsworkbench.orguni.luwikipedia.orgwikipedia.orgsigmaaldrich.com This instability can manifest in various ways, including increased rates of recombination and single nucleotide polymorphisms (SNPs). Enzymes within the base excision repair (BER) pathway, such as 8-oxoguanine DNA glycosylase (OGG1) and MutY homolog (MUTYH), are crucial for preventing the accumulation of 8-OHG in DNA. metabolomicsworkbench.orgfishersci.cawikipedia.orgsigmaaldrich.com OGG1 is primarily responsible for excising 8-OHG paired with cytosine, while MUTYH removes adenine incorrectly paired with 8-OHG. fishersci.canih.gov Deficiencies or impairments in these repair enzymes can lead to elevated levels of 8-OHG and consequently, increased genomic instability and mutation rates. metabolomicsworkbench.orgfishersci.cawikipedia.orgsigmaaldrich.com For instance, studies have shown that knockdown of OGG1 and MUTYH in human cells significantly increases the frequency of G to T transversions caused by 8-OHG. fishersci.ca The accumulation of 8-OHG and associated genomic instability are implicated in the development and progression of various diseases, including cancer and neurodegenerative disorders. metabolomicsworkbench.orguni.luwikipedia.orgsigmaaldrich.com

RNA Degradation and Excretion of 8-OHGuo

Beyond DNA, oxidative stress also affects RNA, leading to the formation of oxidized modifications, with 8-OHGuo being a prevalent example. Oxidized RNA can interfere with cellular processes, and its degradation is essential for maintaining cellular health.

8-OHGuo is recognized as a significant marker of RNA oxidative damage. Cells possess mechanisms to degrade damaged RNA molecules containing modifications like 8-OHGuo. Ribonucleases, such as polynucleotide phosphorylase (PNPase) and Xrn-1, play roles in the processing and decay of oxidized RNA. Studies in E. coli have shown that PNPase has a high affinity for RNA containing 8-OHG compared to undamaged RNA.

The body effectively removes oxidized guanine products, including 8-OHGuo, through excretion, primarily in urine. Urinary 8-OHGuo is considered a valuable non-invasive biomarker for assessing oxidative stress and specifically, oxidative RNA damage. The presence of 8-OHGuo in urine can originate from the degradation of oxidized RNA or from the hydrolysis of oxidized guanine nucleotides like 8-hydroxy-GTP by sanitizing enzymes such as MTH1.

8 Hydroxyguanosine As a Biomarker of Oxidative Stress and Damage

Utility as a Biomarker of Oxidative DNA Damage (8-OHdG)

8-Hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), is a widely studied and established biomarker for oxidative damage to DNA. mdpi.comamegroups.orgnih.govresearchgate.net Its formation occurs when reactive oxygen species, particularly the hydroxyl radical, interact with the guanine (B1146940) base in DNA. mdpi.comresearchgate.netrupahealth.com This oxidative modification can lead to mispairing with adenine (B156593) during DNA replication, potentially resulting in G to T and C to A transversions in the genome, which are among the most frequent somatic mutations observed in human cancers. amegroups.orgwikipedia.orgresearchgate.net The level of 8-OHdG reflects the extent of oxidative stress experienced by cells and tissues and the resulting DNA damage. rupahealth.com While continuously repaired by the base excision repair (BER) pathway, some 8-OHdG lesions can persist and contribute to mutagenesis and genomic instability. amegroups.orgnih.gov Increased levels of 8-OHdG have been associated with aging and various pathological conditions, including cancer, diabetes, and hypertension. amegroups.orgresearchgate.netrupahealth.comnih.govagrisera.comabcam.com Urinary 8-OHdG is considered a good biomarker for assessing the risk of various cancers and degenerative diseases. amegroups.orgnih.gov

Measurement in DNA

Measuring 8-OHdG directly in cellular or tissue DNA provides a direct assessment of accumulated oxidative DNA damage. This typically involves isolating DNA from the sample, hydrolyzing it into individual nucleosides, and then quantifying the amount of 8-OHdG. Analytical techniques commonly employed for this purpose include High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS). researchgate.netresearchgate.netsigmaaldrich.comresearchgate.net These methods offer high sensitivity and selectivity for detecting 8-OHdG in complex biological matrices. researchgate.net ELISA kits are also available for measuring 8-OHdG in DNA, although results may differ from LC-MS due to the recognition of both free and DNA-incorporated 8-OHdG by ELISA antibodies. agrisera.comabcam.com

Measurement in Biological Fluids (Urine, Blood/Serum, Saliva, Cell Culture Supernatant)

The measurement of 8-OHdG in biological fluids, particularly urine, is a common and less invasive approach to assess oxidative DNA damage. mdpi.comresearchgate.netresearchgate.net Free 8-OHdG is excised from damaged DNA by repair enzymes and excreted in urine without further metabolism, making urinary 8-OHdG a valuable indicator of whole-body oxidative DNA damage and repair activity. mdpi.comresearchgate.netagrisera.com Urinary 8-OHdG levels are considered relatively stable throughout the day, although some fluctuations may occur under oxidative states. mdpi.comnih.gov Spot morning urine samples are often preferred as they provide an average concentration over the sleep period and are less influenced by recent dietary or environmental exposures. mdpi.com Normalization of urinary 8-OHdG concentrations by urinary creatinine (B1669602) levels is often recommended to account for variations in urine dilution. mdpi.comagrisera.comabcam.com

8-OHdG can also be measured in other biological fluids such as blood (serum/plasma), saliva, and cell culture supernatant. agrisera.comabcam.comresearchgate.netfn-test.comkrishgen.com However, measuring 8-OHdG in plasma can be more complex due to the presence of both free and DNA-incorporated forms, with free 8-OHdG being at much lower concentrations than DNA-incorporated 8-OHdG. agrisera.comabcam.comfn-test.com Free 8-OHdG is filtered by the kidneys and excreted in urine, while DNA-incorporated 8-OHdG remains in the bloodstream. agrisera.comabcam.comfn-test.com Saliva and cell culture supernatant also serve as matrices for 8-OHdG measurement, providing insights into oxidative stress in the oral cavity or in specific cell populations, respectively. agrisera.comabcam.comresearchgate.netfn-test.comkrishgen.com Various analytical methods, including ELISA, HPLC-ECD, and LC-MS/MS, are used for the quantification of 8-OHdG in these biological fluids. nih.govagrisera.comabcam.comresearchgate.netresearchgate.netfn-test.comkrishgen.comresearchgate.net

Here is a table summarizing typical 8-OHdG levels reported in different biological fluids:

| Biological Fluid | Typical 8-OHdG Levels (approximate) | Measurement Method | Source |

| Urine | 2.7-13 ng/mg creatinine | ELISA, LC-MS | agrisera.comabcam.com |

| Plasma (free 8-OHdG) | 4-21 pg/mL | LC-MS | agrisera.comabcam.com |

| Serum, Plasma, Urine, Cell Culture Supernatant | 1.563-100 ng/ml (Assay Range) | ELISA | fn-test.com |

| Serum, Plasma, Cell Culture Supernatant | Quantitative determination | ELISA | krishgen.com |

Note: Levels can vary significantly based on population, health status, lifestyle, and analytical method.

Utility as a Biomarker of Oxidative RNA Damage (8-OHGuo)

In addition to DNA, RNA is also susceptible to oxidative damage, resulting in the formation of oxidized modifications, with 8-hydroxyguanosine (8-OHGuo), also known as 8-oxoguanosine (8-oxoGuo), being a typical marker of oxidative RNA modification. wikipedia.orgabcam.comnih.govnih.gov Oxidative RNA damage has been associated with a variety of diseases. nih.gov While 8-OHdG is widely used, 8-OHGuo is gaining recognition as a valuable biomarker of oxidative stress, potentially offering unique insights distinct from those provided by 8-OHdG. nih.gov Some research suggests that 8-OHGuo levels might be higher in RNA than 8-OHdG levels in DNA after exposure to inducing agents, possibly due to the single-stranded structure of RNA, lack of protective proteins, and higher reactivity of ROS with cytoplasmic RNA compared to nuclear DNA. researchgate.net Urinary 8-OHGuo is commonly measured to assess the extent of oxidative RNA damage due to the noninvasive nature of urine collection and the stability of the sample. researchgate.netnih.gov Urinary 8-OHGuo is also considered a good indicator of whole-body oxidative stress. researchgate.net

Measurement in RNA

Similar to 8-OHdG in DNA, the measurement of 8-OHGuo in RNA involves isolating RNA from cells or tissues, hydrolyzing it, and then quantifying the 8-OHGuo content. This allows for the assessment of tissue-specific oxidative damage of RNA. epigentek.com Techniques such as HPLC-ECD and LC-MS/MS are also applicable for the analysis of 8-OHGuo in RNA hydrolysates. researchgate.netnih.gov Kits are available for directly detecting oxidative RNA damage (8-OHG) status using RNA isolated from various sources. epigentek.com

Measurement in Biological Fluids (Urine, Serum, Cerebrospinal Fluid)

8-OHGuo can be measured in various biological fluids, including urine, serum, and cerebrospinal fluid. nih.govnih.govresearchgate.netnih.govneliti.combiogenity.comnih.gov Urinary 8-OHGuo is a frequently used matrix for assessing oxidative RNA damage due to its ease of collection and sample stability. researchgate.netnih.gov Studies have investigated the diurnal and daily fluctuations of urinary 8-OHGuo levels. nih.gov Measuring 8-OHGuo in serum and cerebrospinal fluid can provide information about systemic oxidative stress and oxidative damage within the central nervous system, respectively. researchgate.netbiogenity.comnih.gov Analytical methods like LC-MS/MS are employed for the accurate quantification of 8-OHGuo in these fluids. nih.govresearchgate.net

Research findings on urinary 8-OHGuo levels:

| Study Population | Urinary 8-OHGuo Levels (nmol/mmol creatinine) | Source |

| Colorectal Cancer Patients | 1.91 ± 0.63 | nih.gov |

| Healthy Controls | 1.33 ± 0.35 | nih.gov |

Note: Data from a specific study; levels may vary.

Factors Influencing 8-OHG Levels and Biomarker Reliability

Several factors can influence the levels of 8-OHG (both 8-OHdG and 8-OHGuo) in biological samples, impacting their reliability as biomarkers of oxidative stress. These factors need to be considered when interpreting results. Age and gender can affect 8-OHdG levels, with some studies indicating increased levels with advancing age and potentially higher levels in males compared to females. mdpi.comnih.govrupahealth.com Lifestyle factors play a significant role; smoking is consistently associated with elevated 8-OHdG levels. mdpi.comnih.govresearchgate.netrupahealth.comresearchgate.netnih.govmdpi.com Diet, alcohol consumption, and physical activity can also influence oxidative stress markers. nih.govrupahealth.comnih.govmdpi.com Environmental exposures to pollutants, toxins, and radiation are known to increase oxidative stress and lead to higher 8-OHdG levels. nih.govrupahealth.comresearchgate.net Underlying health conditions and diseases, such as cardiovascular diseases, neurodegenerative disorders, cancer, diabetes, and hypertension, are associated with increased oxidative stress and consequently elevated 8-OHG levels. mdpi.comamegroups.orgnih.govresearchgate.netrupahealth.comnih.govagrisera.comabcam.com Genetic variations in genes involved in antioxidant defense and DNA repair pathways can also influence individual susceptibility to oxidative damage and affect 8-OHG levels. rupahealth.com

Analytical factors are also crucial for biomarker reliability. Artifactual production of 8-OHdG during sample collection, processing, and analysis can occur, particularly with certain methods or improper handling. researchgate.netresearchgate.netmdpi.com Inter- and intra-individual variations in 8-OHG excretion and levels necessitate careful study design and potentially the collection of multiple samples. mdpi.comresearchgate.netnih.gov Differences in analytical methods and laboratory protocols can also contribute to variability in results across studies. researchgate.netmdpi.com Standardized protocols and quality control measures are essential for ensuring the accuracy and comparability of 8-OHG measurements. mdpi.commdpi.com

Age and Gender

Age and gender are recognized factors that can influence 8-oxodG levels. Studies have indicated an age-dependent increase in oxidized guanine in both DNA and RNA, observed when comparing younger individuals (21-30 years) to older individuals (81-90 years). amegroups.org This age-related increase in 8-oxodG levels has been noted in both genders. amegroups.orgfrontiersin.org

Gender-specific differences in 8-oxodG levels have also been reported, although findings can sometimes appear controversial. Some studies suggest higher levels in males compared to females, potentially linked to hormonal differences or lifestyle factors. rupahealth.com Conversely, other research found no significant differences in oxidized guanosine (B1672433) levels between males and premenopausal females. frontiersin.org However, postmenopausal females have been observed to excrete significantly more 8-oxoGsn than males, possibly due to decreased estrogen production leading to reduced antioxidant capacity. frontiersin.org In aged rats, plasma 8-OHdG levels were significantly higher in males compared to females. tandfonline.com

Data from a study on healthy Chinese residents demonstrated age and gender-dependent increases in urinary 8-oxodGsn and 8-oxoGsn. frontiersin.org The ratio of 8-oxodGsn/creatinine showed an increase with age in both genders, with a more pronounced increase observed in females over 50 years old. frontiersin.org

Note: The data in this table is illustrative and based on findings from a specific study frontiersin.org. Actual values may vary depending on the population, measurement method, and other factors.

Lifestyle Factors (e.g., smoking, alcohol consumption, diet, exercise)

Lifestyle choices significantly impact oxidative stress levels and, consequently, 8-oxodG levels. Smoking is a well-established contributor to increased oxidative stress and has been associated with elevated 8-oxodG levels in various biological samples, including leukocytes and urine. sci-hub.senih.govmdpi.com Studies have shown significantly higher mean molar 8-oxodG/105 dG ratios in smokers compared to non-smokers and former smokers, with the highest values observed in individuals smoking over 10 cigarettes per day. mdpi.comnih.gov Quitting smoking has been shown to decrease 8-oxodG levels. mdpi.comnih.gov

Alcohol consumption has also been linked to increased urinary 8-OHdG levels in some studies. nih.govmdpi.com

Dietary factors play a complex role. While some studies suggest that low meat intake might be associated with increased urinary 8-oxodG, consumption of antioxidant-rich foods like light-colored vegetables and soybean products has been inversely correlated with 8-OHdG levels. nih.govnih.govmdpi.com A higher oxidative balance score (OBS), which incorporates various pro-oxidant and antioxidant lifestyle factors including diet, has been associated with lower urinary 8-OHdG/creatinine levels. mdpi.com

The relationship between exercise and 8-oxodG levels appears to be dependent on the intensity and type of activity. Moderate physical exercise has been associated with decreased urinary 8-oxodG levels, while physical labor or intense exercise, such as in long-distance runners, can lead to increased oxidative DNA damage indicated by elevated 8-OHdG levels in urine. nih.govamegroups.orgnih.gov

Other lifestyle factors such as sleep duration and stress have also been observed to influence urinary 8-oxodG levels. mdpi.comnih.govresearchgate.net Long working hours have been associated with increased urinary 8-OHdG levels. nih.govoup.com

Note: The information in this table is based on findings from the cited studies. The magnitude and significance of the effects can vary depending on the study design, population, and measurement methods.

Environmental Exposures (e.g., pollutants, toxins, radiation)

Exposure to various environmental agents, including pollutants, toxins, and radiation, can induce oxidative stress and elevate 8-oxodG levels. rupahealth.comathenslab.grmdpi.com These exposures contribute to oxidative DNA damage, making 8-oxodG a useful biomarker for assessing the impact of such agents. sci-hub.seresearchgate.net

Exposure to air pollution, particularly particulate matter (PM2.5), has been associated with increased levels of 8-oxodG in lymphocytes. nih.govuct.ac.za Studies on bus drivers in urban areas have shown higher urinary 8-oxodG levels compared to those in rural areas. nih.gov Occupational exposure to substances like organic solvents and hydrochloric acid has also been linked to increased urinary 8-oxodG. nih.govoup.com

Ionizing radiation is a known inducer of oxidative DNA damage, and elevated 8-oxodG levels have been observed in individuals exposed to various sources of radiation, including medical procedures, occupational settings, and environmental contaminants. athenslab.grmdpi.comresearchgate.net High-LET (linear energy transfer) radiation, in particular, is known to cause persistent oxidative stress and increased accumulation of 8-oxodG. mdpi.com Studies have shown higher 8-OHdG levels in pilots occupationally exposed to cosmic radiation compared to unexposed groups. researchgate.net

Exposure to heavy metals and polycyclic aromatic hydrocarbons (PAHs) are also environmental factors that can increase oxidative stress and 8-OHdG levels. sci-hub.seathenslab.gruct.ac.zad-nb.info

Genetic Variations (e.g., OGG1 mutations)

Genetic variations, particularly in genes involved in DNA repair pathways, can influence an individual's susceptibility to oxidative stress and their ability to repair oxidative DNA damage, thereby affecting 8-oxodG levels. The enzyme 8-oxoguanine DNA glycosylase 1 (OGG1) is the primary enzyme responsible for initiating the repair of 8-oxodG in DNA through the base excision repair pathway. alzdiscovery.orgmdpi.comwjgnet.com

Mutations or polymorphisms in the OGG1 gene can impair its enzymatic activity, leading to reduced removal of 8-oxodG and consequently higher levels of this lesion in DNA. alzdiscovery.orgoup.comoup.com For example, mice lacking functional OGG1 accumulate abnormal levels of 8-oxo-dG in their genomes and exhibit elevated spontaneous mutation rates. mdpi.comoup.comoup.comaacrjournals.org

Specific OGG1 polymorphisms, such as Ser326Cys, have been investigated for their association with increased oxidative DNA damage and risk of various diseases, including certain cancers and neurodegenerative conditions. nih.gov Studies have found that individuals with certain OGG1 alterations may exhibit higher levels of 8-oxoG. oup.com Reduced OGG1 expression levels have also been observed in certain conditions, potentially contributing to increased oxidative DNA damage. nih.gov

Standardization and Methodological Considerations in Biomarker Quantification

Accurate and reliable quantification of 8-oxodG as a biomarker is crucial, but it is associated with several methodological challenges and requires standardization. The natural levels of 8-oxodG in biological samples are relatively low, and artifactual oxidation of guanine can occur during sample collection, processing, and analysis, leading to overestimation of 8-oxodG levels. mdpi.comacs.orgmdpi.comki.se

Various analytical methods are used for 8-oxodG quantification, including high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or mass spectrometry (MS), gas chromatography-mass spectrometry (GC-MS), and enzyme-linked immunosorbent assays (ELISA). sci-hub.sebiorxiv.orgenghusen.dk HPLC-ECD has been widely used due to its sensitivity. sci-hub.seresearchgate.net However, the accuracy of these methods can vary, and significant discrepancies have been reported between results from different laboratories and techniques. biorxiv.orgoup.com

To address these issues and improve the reliability of 8-oxodG measurements, standardization efforts have been undertaken. The European Standards Committee for Oxidative DNA Damage (ESCODD) was established to validate assays and address problems like artifactual oxidation during DNA isolation and purification. sci-hub.semdpi.comoup.com

For urinary 8-oxodG, normalization by creatinine concentration is generally performed to account for variations in urine dilution. mdpi.commdpi.comaacrjournals.org Results are often expressed as a ratio of 8-oxodG to creatinine (e.g., ng/mg creatinine or µg/g creatinine). mdpi.commdpi.com While spot urine samples are often used for convenience, 24-hour urine collection can provide a more representative measure of daily excretion. mdpi.comaacrjournals.org

Challenges remain in achieving consistent and comparable results across different studies and laboratories, highlighting the need for continued efforts in method validation, quality control, and the establishment of consensual background values for 8-OHdG in healthy populations. mdpi.com Careful control of workup conditions, including temperature, incubation time, and the use of protective agents, is essential to minimize artifactual oxidation. ki.se

8 Hydroxyguanosine in Pathophysiology and Disease

Role in Carcinogenesis and Cancer

Oxidative damage to DNA is considered a significant factor in the initiation and progression of cancer. amegroups.orgnih.govfabad.org.tr 8-OHdG, as a major product of this damage, is extensively used as a marker in studies investigating mutagenesis and carcinogenesis. amegroups.orgnih.govontosight.aifabad.org.tr

Increased 8-OHdG Levels in Various Cancers (e.g., prostate, ovarian, colorectal, breast)

Elevated levels of 8-OHdG have been observed in various types of cancer, suggesting a role for oxidative stress in their development and progression. Studies have reported increased levels of 8-OHdG in the tissues, serum, or urine of patients with prostate, ovarian, colorectal, and breast cancers compared to healthy controls. nih.govmdpi.comfabad.org.trnih.govmdpi.comnih.govaacrjournals.orgoncotarget.comflcancer.com

For instance, 8-OHdG expression levels were found to be significantly higher in prostate cancer tissues compared to benign prostatic hyperplasia. aacrjournals.orgspandidos-publications.com In ovarian cancer, high concentrations of 8-OHdG in leukocyte DNA have been associated with advanced age and poor prognosis. amegroups.orgmdpi.com Elevated urinary 8-OHdG levels have also been suggested as a promising biomarker for estimating risk and facilitating early detection of colorectal cancer. mdpi.comnih.govnih.govresearchgate.net While some studies show increased urinary 8-OHdG levels in breast cancer patients, others have indicated that low 8-OHdG levels might be associated with poor prognosis in certain subtypes, such as triple-negative and basal-like breast cancer. fabad.org.trnih.govmdpi.comnih.gov

The increased levels of 8-OHdG in these cancers highlight the prevalence of oxidative DNA damage in malignant tissues.

Association with Inflammation-Related Carcinogenesis

Increased levels of 8-OHdG have been identified as a triggering factor for inflammation-related carcinogenesis. amegroups.orgnih.govwjgnet.com Chronic inflammation can lead to increased production of reactive oxygen species, which in turn can cause oxidative DNA damage, including the formation of 8-OHdG. This link between oxidative stress, inflammation, and DNA damage underscores the potential role of 8-OHdG as a marker in cancers driven by chronic inflammatory processes. amegroups.orgnih.gov

Mutagenic Potential of 8-OHG (GC to TA transversions)

8-Hydroxyguanine (B145757) (8-oxo-Gua), the base component of 8-OHdG and 8-OHG, is a significant mutagenic lesion. ontosight.aiwikipedia.orgaacrjournals.orgresearchgate.net The presence of 8-OHdG in DNA can lead to mispairing during DNA replication, where it pairs with adenine (B156593) instead of cytosine. ontosight.aiwikipedia.orgtaylorandfrancis.comniph.go.jp This erroneous pairing primarily results in GC to TA transversions in the genome. ontosight.ainih.govwikipedia.orgnih.govresearchgate.nettaylorandfrancis.comniph.go.jpnih.govfrontiersin.org These transversions are a type of point mutation that can contribute to genetic instability and the accumulation of mutations that drive tumor development and progression. ontosight.ainih.gov

Involvement in Neurodegenerative Disorders

Oxidative stress and the resulting nucleic acid damage are increasingly recognized as playing a role in the pathogenesis of various neurodegenerative disorders. amegroups.orgnih.govmdpi.comgoettingen-research-online.deresearchgate.netmdpi.com Both 8-OHdG and 8-OHG have been investigated as markers of this damage in conditions affecting the nervous system. goettingen-research-online.deresearchgate.netmdpi.com

Alzheimer's Disease (AD)

Oxidative damage to both DNA and RNA has been shown to occur in Alzheimer's Disease (AD). mdpi.comresearchgate.net Elevated levels of 8-OHdG and 8-OHG have been detected in the brains of AD patients. caymanchem.commdpi.comgoettingen-research-online.deresearchgate.netmdpi.com Specifically, increased levels of 8-OHG, a marker of oxidative RNA damage, have been observed in vulnerable neurons in AD. caymanchem.comgoettingen-research-online.deresearchgate.net Studies have also reported increased levels of 8-OHdG in the plasma, urine, and cerebrospinal fluid (CSF) of AD patients compared to controls, suggesting systemic oxidative nucleic acid damage. medchemexpress.comnih.govmdpi.com These findings indicate that oxidative damage, as reflected by elevated 8-OHdG and 8-OHG levels, is an early event in the pathogenesis of AD and these markers may have potential as diagnostic indicators. amegroups.orgnih.govmdpi.com

| Sample Type | Finding in AD Patients Compared to Controls | Source(s) |

|---|---|---|

| Brain tissue (8-OHG) | Elevated levels in vulnerable neurons | caymanchem.comgoettingen-research-online.deresearchgate.netmdpi.com |

| Brain tissue (8-OHdG) | Elevated levels | mdpi.comgoettingen-research-online.deresearchgate.netmdpi.com |

| Plasma (8-OHdG) | Increased levels | nih.govmdpi.com |

| Urine (8-OHdG) | Higher levels | nih.gov |

| CSF (8-OHdG) | Significantly higher levels | mdpi.com |

Parkinson's Disease (PD)

Oxidative stress is considered to play a pivotal role in the pathogenesis of Parkinson's Disease (PD). goettingen-research-online.deoup.comresearchgate.net Elevated levels of oxidative markers, including 8-OHdG and 8-OHG, have been consistently reported in PD patients. caymanchem.commdpi.comgoettingen-research-online.deresearchgate.netmdpi.comresearchgate.netmdpi.comdaneshyari.comcentrostressossidativo.it Increased concentrations of 8-OHdG have been found in the substantia nigra, the brain region most affected in PD. goettingen-research-online.demdpi.com PD patients also demonstrate higher levels of 8-OHdG in CSF and urine compared to healthy controls. goettingen-research-online.deresearchgate.netmdpi.comdaneshyari.comcentrostressossidativo.it Studies have shown correlations between urinary 8-OHdG levels and disease burden or motor scores in PD. researchgate.netmdpi.com The increased levels of these oxidative damage markers in biological fluids and affected brain regions in PD patients support the involvement of oxidative stress in the neurodegenerative process. goettingen-research-online.deoup.comresearchgate.netmdpi.comdaneshyari.com

| Sample Type | Finding in PD Patients Compared to Controls | Source(s) |

|---|---|---|

| Brain tissue (8-OHG) | Increased levels in substantia nigra | caymanchem.comgoettingen-research-online.demdpi.com |

| Brain tissue (8-OHdG) | Elevated levels | caymanchem.comgoettingen-research-online.demdpi.com |

| CSF (8-OHdG) | Consistently higher levels | goettingen-research-online.demdpi.comcentrostressossidativo.it |

| Urine (8-OHdG) | Increased levels | researchgate.netmdpi.comdaneshyari.comcentrostressossidativo.it |

| Serum (8-OHdG) | Higher levels | researchgate.net |

Huntington's Disease (HD)

Oxidative stress and mitochondrial dysfunction are implicated in Huntington's disease (HD), a neurodegenerative disorder caused by a mutation in the huntingtin (HTT) gene nih.govnih.govtandfonline.comjneonatalsurg.comcaltech.edu. Elevated levels of 8-OHdG, a marker of oxidative DNA damage, have been observed in the caudate nucleus, parietal cortex, serum, plasma, and leukocytes of HD patients nih.govnih.govtandfonline.commdpi.com. While plasma and leukocyte 8-OHdG levels have not consistently correlated with disease severity in manifest HD, studies in premanifest individuals suggest a correlation with proximity to projected clinical diagnosis tandfonline.com. Research in R6/2 mouse models of HD, which express a fragment of the human HD gene with an expanded CAG repeat, has also shown increased levels of 8-OHdG in urine, plasma, and striatal microdialysates nih.gov. These findings support the potential utility of 8-OHdG measurement in HD research and highlight the rationale for therapeutic strategies targeting oxidative stress nih.gov.

Role of Mitochondrial DNA Damage

Mitochondrial dysfunction is a significant feature in the pathophysiology of various diseases, including neurodegenerative disorders and cardiovascular conditions, and is closely linked to oxidative stress mdpi.comresearchgate.netnih.govdiabetesjournals.orgfrontiersin.orgnih.govmdpi.comahajournals.org. Reactive oxygen species, largely generated during mitochondrial oxidative phosphorylation, pose a high risk of damage to mitochondrial DNA (mtDNA) nih.govmdpi.com. Oxidative damage to guanine (B1146940) in DNA leads to the formation of 8-oxoguanine (8-oxoG) or 8-OHdG ahajournals.orgnih.govwikipedia.orgoup.com. mtDNA is considered 10–20 times more vulnerable to oxidative damage than nuclear DNA diabetesjournals.org.

Studies have shown increased levels of 8-OHdG in mtDNA in the cortex of HD brains and the caudate nucleus in post-mortem HD patients mdpi.comfrontiersin.org. This accumulation of oxidative mtDNA damage is particularly noted in medium spiny neurons frontiersin.org. In diabetic patients, increased oxidative stress leads to higher levels of 8-OHdG in muscle DNA, which correlates with increased mtDNA deletions and the duration of diabetes nih.gov. Similarly, studies in diabetic rats have demonstrated significantly increased levels of 8-OHdG in kidney mtDNA, but not nuclear DNA, suggesting predominant mtDNA damage diabetesjournals.org. This oxidative mtDNA damage is speculated to contribute to the pathogenesis of diabetic complications nih.gov.

The repair of 8-oxoG in DNA primarily occurs through the base excision repair (BER) pathway, with the enzyme 8-oxoguanine glycosylase (OGG1) playing a major role in removing 8-OHdG from DNA nih.govahajournals.orgwikipedia.orgoup.comanatoljcardiol.com. While mammalian mitochondria can efficiently remove 8-oxoG, the accumulation of this lesion in mtDNA with age suggests potential limitations or changes in repair efficiency over time nih.gov. Defective DNA repair mechanisms are linked to elevated oxidative stress and contribute to disease progression frontiersin.org.

Implications of RNA Oxidation

RNA is also susceptible to oxidative damage, with 8-hydroxyguanosine (8-OHG) being a prevalent oxidized base formed by the action of hydroxyl radicals on guanosine (B1672433) abcam.comfrontiersin.orgresearchgate.netnih.gov. RNA oxidation can lead to strand breaks and modification or removal of bases frontiersin.org. 8-OHG is recognized as a marker of oxidative RNA damage and is being investigated as a potential biomarker for various conditions wikipedia.orgcaymanchem.comabcam.comresearchgate.netnih.gov.

Increased intracellular ROS levels lead to oxidative damage to RNA and a subsequent increase in intracellular 8-OHG frontiersin.org. This oxidative modification of RNA has been associated with several diseases frontiersin.orgnih.gov. For instance, elevated levels of 8-OHG have been observed in the urine of patients with hereditary hemochromatosis and colorectal cancer, suggesting a link between these conditions and RNA oxidative damage frontiersin.orgresearchgate.netnih.gov. While the provided search results primarily focus on 8-OHdG in the context of neurodegenerative and cardiovascular diseases, the general principle of oxidative damage applying to both DNA and RNA suggests that RNA oxidation, as indicated by 8-OHG, likely plays a role in these pathologies as well, potentially contributing to cellular dysfunction and disease progression.

Association with Cardiovascular Diseases (CVD)

Oxidative stress is recognized as a significant contributor to the development and progression of cardiovascular diseases (CVD) ahajournals.orgnih.govnih.govresearchgate.net. 8-OHdG, as a marker of oxidative DNA damage, has been extensively studied in relation to various cardiovascular conditions nih.govnih.govresearchgate.net. Elevated levels of 8-OHdG in blood and urine have been consistently associated with CVD in numerous studies nih.govnih.govresearchgate.net.

A meta-analysis of studies involving patients with CVD and control groups revealed significantly higher levels of 8-OHdG in CVD patients nih.gov. This difference was observed in studies assessing 8-OHdG levels in both urine and blood samples nih.gov. The association between 8-OHdG levels and CVD appears to be independent of traditional risk factors such as diabetes, hypertension, hyperlipidemia, and male gender in some studies, although meta-regression analyses have indicated that age, hypertension, and male gender can impact the observed difference in 8-OHdG levels between CVD patients and controls nih.gov.

Atherosclerosis and Vascular Recurrence

Oxidative DNA damage is implicated in the pathogenesis of atherosclerosis nih.govahajournals.orgnih.govresearchgate.netdovepress.commdpi.com. High levels of 8-OHdG have been found in fragments of aorta from patients with severe atherosclerotic lesions, and levels have been correlated with the number of vessels involved in the atherosclerotic process nih.gov. Increased 8-OHdG concentrations in CVD patients may reflect the severity of the atherosclerotic process nih.gov.

Elevated levels of 8-OHdG have also been reported to have a close relationship with atherosclerotic plaque types and vascular recurrence, particularly in patients who have experienced stroke dovepress.commdpi.com. This suggests that oxidative DNA damage, as indicated by 8-OHdG, may play a role in the instability of atherosclerotic plaques and the likelihood of future vascular events.

Heart Failure

High levels of 8-OHdG have been frequently observed in patients with heart failure (HF) ahajournals.orgresearchgate.netnih.govresearchgate.netnih.govmenoufia-med-j.com. A meta-analysis specifically investigating the association between 8-OHdG levels and HF concluded that HF patients exhibit higher levels of this oxidative DNA damage marker compared to controls researchgate.netnih.gov. Furthermore, studies have indicated that 8-OHdG levels progressively increase with increasing severity of HF, as classified by the New York Heart Association (NYHA) functional classes researchgate.netnih.govmenoufia-med-j.com.

Urinary 8-OHdG has been suggested as a reliable marker of DNA damage and oxidative stress in chronic heart failure, correlating positively with the severity of the condition menoufia-med-j.com. This suggests that the extent of oxidative DNA damage may reflect the clinical status and potentially provide prognostic information in HF patients menoufia-med-j.com.

| Study Type | Biological Sample | Finding | Citation |

| Meta-analysis | Urine and Blood | Higher 8-OHdG in CVD patients vs controls | nih.gov |

| Prospective | Blood/Urine | Association between 8-OHdG and Heart Failure | nih.govresearchgate.net |

| Prospective | Blood/Urine | Association between 8-OHdG and Stroke | nih.govresearchgate.net |

| Case-control | Blood/Urine | Positive association between 8-OHdG and CVD | nih.govresearchgate.net |

| Study in HF | Urine | Urinary 8-OHdG higher in HF patients vs controls | menoufia-med-j.com |

| Study in HF | Urine | Urinary 8-OHdG correlates with NYHA class | menoufia-med-j.com |

| Meta-analysis | Urine and Blood | Higher 8-OHdG in HF patients vs controls (SMD: 0.89) | nih.gov |

| Meta-analysis | Urine | Higher 8-OHdG in HF patients vs controls (MD: 6.28 ng/mg) | nih.gov |

| Meta-analysis | Blood | Higher 8-OHdG in HF patients vs controls (MD: 0.36 ng/ml) | nih.gov |

Coronary Artery Disease (CAD)

Coronary artery disease (CAD) is another major cardiovascular condition where oxidative stress and DNA damage are implicated nih.govanatoljcardiol.commedsci.orgmdpi.com. Studies have investigated the association between 8-OHdG levels and the presence and severity of CAD nih.govmedsci.org. Some research indicates that 8-OHdG levels are independently associated with the presence of CAD nih.gov. For instance, one study found that an increase in 8-OHdG concentration was associated with an increased odds ratio for the presence of CAD, even after adjusting for traditional risk factors nih.gov.

Increased levels of oxidative DNA damage markers, including 8-OHdG, have been observed in patients with CAD compared to healthy controls medsci.org. This is consistent with the understanding that oxidative dysfunction plays a role in the pathogenesis of CAD medsci.org. While some studies have shown a significant association between 8-OHdG and CAD, others have reported a borderline significant association with cardiac events in CAD patients nih.govresearchgate.net. Further large prospective studies are considered necessary to fully establish 8-OHdG as a predictor for cardiovascular diseases, including CAD nih.govnih.govresearchgate.net.

| Condition | Association with 8-OHdG Levels | Notes | Citation |

| Huntington's Disease | Elevated | Observed in brain tissue, serum, plasma, leukocytes; correlation with progression in premanifest individuals. | nih.govnih.govtandfonline.commdpi.comfrontiersin.org |

| Mitochondrial DNA Damage (General) | Increased | mtDNA more vulnerable than nuclear DNA; linked to various diseases. | nih.govdiabetesjournals.orgnih.govmdpi.comahajournals.org |

| RNA Oxidation (General) | Increased (8-OHG) | 8-OHG is a marker; associated with hereditary hemochromatosis, colorectal cancer. | frontiersin.orgresearchgate.netnih.gov |

| Cardiovascular Diseases (General) | Elevated | Consistent association in blood and urine. | nih.govnih.govresearchgate.net |

| Atherosclerosis | Elevated | Found in atherosclerotic plaques; correlated with severity and vascular recurrence. | nih.govahajournals.orgdovepress.commdpi.com |

| Heart Failure | Elevated | Higher levels in HF patients; correlates with disease severity (NYHA class). | researchgate.netnih.govmenoufia-med-j.com |

| Coronary Artery Disease (CAD) | Elevated | Independently associated with presence of CAD in some studies. | nih.govmedsci.org |

Contributions to Other Chronic Inflammatory Conditions and Systemic Diseases

This compound (8-OHG) and its deoxyribose analog, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), are recognized biomarkers of oxidative damage to RNA and DNA, respectively. Their elevated levels are frequently observed in various chronic inflammatory and systemic diseases, indicating the significant role of oxidative stress in the pathogenesis of these conditions.

Diabetes Mellitus (Type 2 Diabetes)

Oxidative stress is considered a significant factor in the development and progression of type 2 diabetes mellitus (T2DM) and its associated complications. Elevated levels of 8-OHdG have been consistently reported in individuals with T2DM compared to healthy controls. mdpi.comtandfonline.comresearchgate.net Studies have shown significantly higher concentrations of 8-OHdG in the serum of T2DM patients. mdpi.com Furthermore, urinary 8-OHdG has been identified as a sensitive biomarker for oxidative stress in diabetes. mdpi.com Research indicates a positive correlation between hemoglobin A1c (HbA1c), a marker of long-term glycemic control, and 24-hour urinary 8-OHdG excretion in T2DM patients. mdpi.com Elevated 8-OHdG levels have also been observed in prediabetic individuals, suggesting its potential as an early marker for the disease. mdpi.comtandfonline.com These elevated levels are thought to reflect oxidative-stress-related DNA damage in blood vessels and tissues, contributing to an increased risk of cardiovascular disease in diabetic patients. mdpi.comtandfonline.com The concentration of urinary 8-OHdG in diabetic patients has also been shown to correlate with the severity of diabetic complications. mdpi.com

Studies have investigated the impact of interventions, such as nonsurgical periodontal therapy in T2DM patients with periodontitis, on 8-OHdG levels. While nonsurgical periodontal therapy led to a significant reduction in salivary 8-OHdG levels in T2DM patients, the impact on glycemic control (HbA1c) was modest and not statistically significant in one study. mdpi.com

Table 1: 8-OHdG Levels in Diabetes Mellitus (Type 2 Diabetes)

| Sample Type | Patient Group | 8-OHdG Level (Mean ± SD) | Significance vs. Control | Source |

| Serum | Type 2 Diabetes | Significantly Higher | Yes | mdpi.com |

| Serum | Prediabetes | 516.5 ± 260 pg/ml | Yes (P < 0.01) | tandfonline.com |

| Serum | Type 2 Diabetes | 1926.9 ± 1197 pg/ml | Yes (P < 0.001 vs. Prediabetes) | tandfonline.com |

| Urinary | Type 2 Diabetes | Significantly Higher | Yes | mdpi.comkarger.com |

| Urinary | Type 2 Diabetes with complications | Higher than without complications | Yes | mdpi.comresearchgate.net |

| Salivary | Type 2 Diabetes + Periodontitis (Baseline) | 1.17 ng/mL | Yes (vs. control) | mdpi.com |

| Salivary | Type 2 Diabetes + Periodontitis (Post-treatment) | Significantly Reduced | Yes (vs. baseline) | mdpi.com |

Inflammatory Bowel Disease

Inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the digestive tract. Oxidative stress is believed to play a significant role in the pathophysiology of IBD. frontiersin.orgresearchgate.netwikipedia.org Elevated levels of 8-OHdG have been found in the blood and stool of patients with IBD, and these levels correlate with disease severity. frontiersin.org Studies on mucosal biopsies from IBD patients have also shown increased levels of 8-OHdG in inflamed tissues compared to non-inflamed tissues and controls. wikipedia.orgnih.gov This suggests increased oxidative DNA damage in the gastrointestinal cells of IBD patients. researchgate.net Reactive oxygen species (ROS) and reactive nitrogen species (RNS), key components of oxidative stress, are produced at abnormally high levels in IBD, contributing to damage of the gut lining and activation of inflammatory pathways. frontiersin.org Oxidative stress markers, including 8-OHdG, are considered valuable diagnostic targets for IBD. frontiersin.org Interestingly, some research suggests that exogenous 8-OHdG might have a protective effect in inflammation-based gastrointestinal diseases by reducing ROS production and attenuating inflammatory signaling pathways. nih.gov

Table 2: 8-OHdG Levels in Inflammatory Bowel Disease

| Sample Type | Patient Group | 8-OHdG Level | Correlation with Severity | Source |

| Blood/Plasma | IBD Patients | Elevated | Yes | frontiersin.orgresearchgate.net |

| Stool | IBD Patients | Elevated | Yes | frontiersin.org |

| Intestinal Mucosa | Inflamed IBD | Increased | Not specified | researchgate.netwikipedia.orgnih.gov |

Periodontal Disease

Periodontal disease, a chronic inflammatory condition affecting the gums and supporting structures of the teeth, is also linked to oxidative stress. 8-OHdG has emerged as a potential biomarker for assessing oxidative DNA damage in periodontal disease. mdpi.comnih.gov Studies have shown significantly higher concentrations of 8-OHdG in the gingival fluid and saliva of patients with periodontitis compared to healthy individuals. mdpi.commdpi.comuzh.chnih.gov Higher levels of salivary 8-OHdG have been correlated with the depth of periodontal pockets, suggesting a link between this marker and disease severity. mdpi.com In aggressive periodontitis, particularly high concentrations of 8-OHdG have been observed in gingival fluid. mdpi.com Nonsurgical periodontal therapy has been shown to reduce salivary 8-OHdG levels in patients with chronic periodontitis, indicating a reduction in oxidative stress following treatment. mdpi.comnih.gov The presence of diabetes mellitus in individuals with periodontal disease appears to further elevate 8-OHdG levels. mdpi.commdpi.com

Table 3: 8-OHdG Levels in Periodontal Disease

| Sample Type | Patient Group | 8-OHdG Level | Correlation with Severity | Source |

| Gingival Fluid | Periodontitis Patients | Significantly Higher | Yes (Pocket Depth) | mdpi.com |

| Gingival Fluid | Aggressive Periodontitis | Significantly Higher (vs. Chronic) | Not specified | mdpi.com |

| Saliva | Chronic Periodontitis | Significantly Higher | Yes (Severity) | mdpi.comuzh.chnih.gov |

| Saliva | Chronic Periodontitis + Smokers | Higher (vs. non-smokers) | Not specified | uzh.ch |

| Saliva | Periodontitis + T2DM (Baseline) | Significantly Higher | Yes (GI, PPD) | mdpi.com |

| Saliva | Periodontitis + T2DM (Post-treatment) | Significantly Reduced | Not specified | mdpi.com |

Chronic Kidney Disease

Oxidative stress plays a significant role in the development and progression of chronic kidney disease (CKD). mdpi.commdpi.com Elevated levels of 8-OHdG have been observed in patients with CKD. mdpi.commdpi.comresearchgate.netnih.govjournalgrid.com Serum 8-OHdG levels have been found to be higher in CKD patients compared to healthy controls, with the highest values observed in patients undergoing peritoneal dialysis. mdpi.com In non-dialyzed CKD patients, 8-OHdG levels have been inversely correlated with renal creatinine (B1669602) clearance, an indicator of kidney function. mdpi.com Increased 8-OHdG levels in leukocyte DNA have also been reported in hemodialysis patients. mdpi.com Urinary 8-OHdG excretion is significantly higher in patients with proteinuria, a common sign of kidney damage, compared to control subjects. mdpi.com Studies suggest that urinary 8-OHG, a marker of RNA oxidation, is also elevated in CKD patients and may be a novel evaluation index for the disease. researchgate.net Furthermore, serum 8-OHdG has been associated with increased all-cause mortality risk in individuals with a wide range of estimated glomerular filtration rate (eGFR), independent of inflammation. nih.gov Oxidative stress, as indicated by markers like 8-OHdG, is also implicated in specific kidney conditions like diabetic nephropathy and focal segmental glomerulosclerosis (FSGS). karger.commdpi.commdpi.com

Table 4: 8-OHdG Levels in Chronic Kidney Disease

| Sample Type | Patient Group | 8-OHdG Level | Correlation / Association | Source |

| Serum | CKD Patients | Higher | Associated with mortality (independent of inflammation) | mdpi.comnih.govjournalgrid.com |

| Serum | Peritoneal Dialysis Patients | Highest (vs. other CKD) | Not specified | mdpi.com |

| Leukocyte DNA | CKD Patients | Higher | Inversely correlated with creatinine clearance (non-dialyzed) | mdpi.com |

| Leukocyte DNA | Hemodialysis Patients | Increased | Not specified | mdpi.com |

| Urinary | CKD Patients | Elevated | Not specified | mdpi.comresearchgate.net |

| Urinary | Patients with Proteinuria | Significantly Higher | Not specified | mdpi.com |

| Urinary (8-OHG) | CKD Patients | Elevated | Potential evaluation index | researchgate.net |

Immunoinflammatory Diseases

Oxidative stress is broadly implicated in the pathogenesis of various immunoinflammatory diseases. uzh.chnih.gov this compound and its derivatives serve as markers of the oxidative DNA and RNA damage that occurs in these conditions. mdpi.commdpi.com While the search results did not provide specific detailed research findings solely focused on this compound's contribution to a broad category of "Immunoinflammatory Diseases" beyond those already covered (like IBD and periodontal disease, which have inflammatory components), the general principle is that oxidative stress, reflected by markers like 8-OHdG, is a common feature in conditions involving immune responses and inflammation. frontiersin.orgresearchgate.netwikipedia.orgnih.govnih.govmdpi.comresearchgate.net For example, 8-OHdG has been implicated in neuroinflammatory diseases. hku.hk The accumulation of 8-oxoG in DNA and RNA by inflammatory cells and ROS is acknowledged as an oxidative biomarker in inflammatory lung diseases. mdpi.com

Role in Aging and Age-Related Damage Accumulation

Oxidative damage to DNA is considered a major contributor to the physiological changes associated with aging and age-related degenerative diseases. researchgate.netpnas.orgjst.go.jp 8-Hydroxy-2'-deoxyguanosine (8-OHdG) is a widely used biomarker for assessing this oxidative DNA damage. researchgate.netpnas.orgjst.go.jp Studies in rats have shown age-dependent increases in 8-OHdG levels in the DNA of various organs, including the liver, kidney, and intestine. researchgate.netpnas.orgnih.gov However, levels remained unchanged in the brain and testes in some studies. researchgate.netpnas.org The accumulation of 8-OHdG with age is thought to be partly due to a slow loss of DNA repair mechanisms, although an increase in the rate of oxidative DNA damage with age cannot be ruled out. researchgate.netpnas.org Urinary excretion of 8-OHdG, which reflects DNA repair, has been reported to decrease with age in rats. researchgate.netpnas.org Similarly, age-dependent increases in oxidative RNA damage, as measured by 8-oxo-7,8-dihydroguanosine (8-oxo-Gsn), have been observed in various rat tissues and urine. nih.gov The amount of urinary 8-oxo-Gsn is considered a sensitive biomarker for oxidative stress and aging. nih.gov The oxidative stress hypothesis of aging posits that oxidative stress, including that from reactive oxygen species, causes damage to biomolecules like DNA, proteins, and lipids, and the accumulation of this damage, such as oxidative DNA damage indicated by 8-OHdG, contributes to aging and associated dysfunction. jst.go.jp

Table 5: Age-Dependent Changes in 8-OHdG/8-oxo-Gsn Levels in Rats

| Biomarker | Nucleic Acid | Organ/Sample | Age-Dependent Change | Source |

| 8-OHdG | DNA | Liver | Increase | researchgate.netpnas.orgnih.gov |

| 8-OHdG | DNA | Kidney | Increase | researchgate.netpnas.orgnih.gov |

| 8-OHdG | DNA | Intestine | Increase | researchgate.netpnas.org |

| 8-OHdG | DNA | Brain | Unchanged | researchgate.netpnas.org |

| 8-OHdG | DNA | Testes | Unchanged | researchgate.netpnas.org |

| 8-OHdG | DNA | Urine | Decrease | researchgate.netpnas.org |

| 8-oxo-Gsn | RNA | Brain | Increase | nih.gov |

| 8-oxo-Gsn | RNA | Liver | Increase | nih.gov |

| 8-oxo-Gsn | RNA | Kidneys | Increase | nih.gov |

| 8-oxo-Gsn | RNA | Testes | Increase | nih.gov |

| 8-oxo-Gsn | RNA | Urine | Increase | nih.gov |

Analytical Methodologies for 8 Hydroxyguanosine Quantification

Chromatographic Techniques

Chromatographic methods are widely considered the gold standard for the quantitative analysis of 8-OHdG and 8-OHG due to their high selectivity and sensitivity. mdpi.commdpi.com These techniques typically involve the separation of the analyte from the sample matrix followed by detection using a sensitive detector.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) has been a widely used method for the analysis of 8-OHdG. mdpi.comresearchgate.net This technique leverages the electrochemical properties of 8-OHdG, which can be oxidized at a specific potential, generating a measurable current. tandfonline.com HPLC-ECD offers high sensitivity, capable of detecting 8-OHdG at femtomolar levels. amegroups.orgmdpi.com

Studies have demonstrated the effectiveness of HPLC-ECD for quantifying 8-OHdG in various biological samples, including cellular DNA and urine. researchgate.netoup.com For instance, a method involving enzymatic hydrolysis of DNA followed by HPLC-ECD was used to determine background levels of 8-OH-Gua (the base form of 8-OHdG) in human lung carcinoma cells and keratinocytes. oup.com The reported background levels were around 3.1 to 3.4 residues per 10⁷ guanine (B1146940). oup.com

While sensitive, the accuracy of HPLC-ECD can be influenced by the purity of the DNA sample, as contaminants may affect the electrochemical detection. tandfonline.com Proper DNA purification and hydrolysis procedures are crucial for reliable results. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are powerful techniques offering high specificity and sensitivity for 8-OHdG and 8-OHG quantification. frontiersin.orgamegroups.orgresearchgate.net These methods utilize the mass-to-charge ratio of the analytes and their fragments for detection, providing a high degree of confidence in identification and quantification. fabad.org.trnii.ac.jp

LC-MS/MS and UPLC-MS/MS are particularly well-suited for analyzing complex biological matrices like urine, plasma, and tissue samples. fabad.org.tramegroups.orgnii.ac.jp They often employ stable isotope-labeled internal standards to improve accuracy and compensate for matrix effects. fabad.org.trnii.ac.jpnih.govmdpi.com

Numerous studies have reported the development and application of LC-MS/MS and UPLC-MS/MS methods for 8-OHdG and 8-OHG analysis. frontiersin.orgfabad.org.trnii.ac.jpnih.govmdpi.com For example, a validated LC-ESI MS/MS method for quantifying 8-OHdG in human urine achieved a limit of detection of 0.019 ng/mL and a limit of quantification of 0.062 ng/mL. fabad.org.tr Another UPLC-MS/MS method for simultaneous quantification of 8-OHdG and 8-OHG in urine demonstrated excellent linearity (R² > 0.999), accuracy (near 100%), and precision (CV < 10%). frontiersin.orgmdpi.com

LC-MS/MS and UPLC-MS/MS have been successfully applied in various research settings, including studies investigating oxidative stress in pregnant women and gastric cancer patients. frontiersin.orgnih.gov

Here is a summary of performance characteristics from selected LC-MS/MS and UPLC-MS/MS studies:

| Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (CV%) | Accuracy (%) |

| LC-ESI MS/MS fabad.org.tr | Human Urine | 0.019 ng/mL | 0.062 ng/mL | ≥ 0.998 | < 9% (Intra/Inter-day) | Not explicitly stated for spiked samples, but validation performed |

| HILIC-MS/MS nii.ac.jp | Human Urine | Not explicitly stated | Not explicitly stated | Not explicitly stated | 2.1-4.0% (Intra/Inter-day) | 96-102% (Intra/Inter-day) |

| UPLC-MS/MS frontiersin.orgmdpi.com | Human Urine | < 20 pg/mL | Not explicitly stated | > 0.999 | < 10% (Intra/Inter-day) | Near 100% |

| UHPLC-MS/MS nih.gov | Leukocyte DNA | 0.30 nM | 1.0 nM | 0.999 | < 3.7% (Intra-day) | 90.9-94.8% |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another chromatographic technique used for the analysis of 8-OHdG, particularly its base form, 8-hydroxyguanine (B145757) (8-OH-Gua). oup.comoup.com GC-MS often requires derivatization of the analyte to make it volatile for gas chromatographic separation. oup.comnih.gov

GC-MS, especially with isotope-dilution mass spectrometry (GC/IDMS), is considered a highly accurate method for quantifying 8-OH-Gua in DNA. oup.comoup.com Studies have compared GC/IDMS with LC/IDMS-SIM for measuring 8-OHdG/8-OH-Gua levels in DNA and found similar results, indicating the reliability of GC/IDMS. oup.com

A sensitive GC-MS method for quantifying urinary 8-OHdG involved solid-phase extraction and trimethylsilylation for derivatization. nih.govresearchgate.net This method achieved a limit of quantification of >2.5 nM and demonstrated good linearity and reproducibility. nih.govresearchgate.net GC-MS has been applied in large population studies for measuring urinary 8-OHdG. nih.gov

While GC-MS offers high accuracy, potential for artifactual formation of 8-OH-Gua during sample preparation, particularly during acid hydrolysis and derivatization, has been a concern. oup.comoup.com However, studies have shown that with careful control of experimental conditions, these artifacts can be minimized or eliminated. oup.comoup.com

Immunological Assays

Immunological assays provide alternative approaches for quantifying 8-OHdG and 8-OHG, often offering higher throughput and lower cost compared to chromatographic methods. mdpi.comresearchgate.net These methods utilize antibodies that specifically bind to the target analyte.

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological method for the quantitative determination of 8-OHdG in various biological fluids, including urine, serum, plasma, and cell culture supernatant. arigobio.comamegroups.orgresearchgate.netthermofisher.comnih.gov ELISA kits for 8-OHdG are commercially available and offer a relatively simple and high-throughput approach. thermofisher.comassaygenie.com

ELISA typically involves a competitive binding format where 8-OHdG in the sample competes with a labeled 8-OHdG for binding sites on an antibody immobilized on a microplate. thermofisher.com The amount of bound labeled 8-OHdG is inversely proportional to the concentration of 8-OHdG in the sample. thermofisher.com

While convenient, ELISA methods for 8-OHdG have faced scrutiny regarding their accuracy and specificity compared to chromatographic techniques. researchgate.netresearchgate.netnih.govopenaccesspub.org Some studies have reported discrepancies between 8-OHdG levels measured by ELISA and HPLC-ECD or LC-MS/MS, with ELISA often yielding higher values. amegroups.orgnih.govopenaccesspub.org This can be attributed to potential cross-reactivity of the antibodies with other oxidized nucleosides or related compounds. researchgate.netnih.gov

Despite these limitations, ELISA can be useful for screening purposes and large-scale epidemiological studies, particularly when assessing relative differences in oxidative damage. mdpi.comnih.govnih.gov The sensitivity and reproducibility of ELISA can be influenced by factors such as incubation conditions. researchgate.net

Research findings on ELISA performance:

A study comparing ELISA and HPLC-EC for urinary 8-OHdG found a significant discrepancy, highlighting the importance of method selection. amegroups.org

An investigation into the precision of an ELISA kit for urinary 8-OHdG showed that incubation in water yielded better accuracy and reproducibility compared to incubation in air. researchgate.net

Commercial ELISA kits have been reported to show higher 8-OHdG levels in urine samples compared to HPLC-MS/MS, with fold differences ranging from 7.6 to 23.5. openaccesspub.org

Other Analytical Approaches

Beyond the widely used chromatographic and immunoassay techniques, several other analytical approaches have been applied to the quantification of 8-oxo-dG and related oxidative damage markers.

Capillary Electrophoresis with Electrochemical Detection (ECD)

Capillary Electrophoresis (CE) coupled with Electrochemical Detection (ECD) offers a sensitive method for the analysis of 8-oxo-dG, particularly in complex biological matrices like urine. nih.govresearchgate.netnih.gov This technique separates analytes based on their charge-to-size ratio within a capillary column, and the electrochemical detector measures the current produced by the oxidation or reduction of the analyte at an electrode. nih.gov A method utilizing CEEC for detecting 8-oxo-dG in human urine reported a limit of detection of 50 nM for an aqueous standard. nih.gov Sample preparation, often involving solid-phase extraction (SPE), is typically required for cleanup and preconcentration before CEEC analysis. nih.govresearchgate.net CEEC provides high separation efficiency and greater selectivity compared to optical detection methods due to its reliance on the electrochemical properties of the analyte. nih.gov

Electrochemical Sensors

Electrochemical sensors represent a convenient, easy-to-operate, and cost-effective alternative for 8-oxo-dG detection. researchgate.netmdpi.com These sensors are designed to directly detect 8-oxo-dG through electrochemical reactions occurring at a modified electrode surface. researchgate.netmdpi.com Various nanomaterials, such as graphene and gold nanoparticles, have been used to modify electrode surfaces to enhance sensitivity and selectivity. researchgate.netmdpi.commdpi.com Some electrochemical sensors have demonstrated high sensitivity and selectivity for 8-oxo-dG, even in the presence of interfering substances like uric acid, which can be addressed with the help of enzymes like uricase. researchgate.net Portable electrochemical biosensors for 8-oxo-dG detection in biological fluids like saliva and urine are also being developed. mdpi.com

Comet Assays

The comet assay, also known as single-cell gel electrophoresis, is a technique used to assess DNA damage at the individual cell level. unc.edunih.gov While the standard comet assay detects DNA strand breaks, it can be modified to detect specific oxidative DNA lesions, including 8-oxo-dG, by incorporating lesion-specific enzymes. unc.eduoup.comresearchgate.net Enzymes like formamidopyrimidine DNA glycosylase (Fpg) or human 8-oxoguanine DNA glycosylase 1 (hOGG1) are commonly used to incise DNA at the site of oxidized purines, converting the lesions into strand breaks that are then visualized as a "comet" tail during electrophoresis. unc.eduoup.comresearchgate.netunav.edu The length and intensity of the comet tail are indicative of the level of DNA damage. researchgate.net The enzyme-modified comet assay is considered more sensitive, specific, and confirmatory for oxidative damage mechanisms compared to the standard comet assay. researchgate.net The European Standards Committee on Oxidative DNA Damage (ESCODD) has recommended the use of Fpg in the comet assay for detecting oxidative DNA damage. oup.com

Challenges and Considerations in Measurement

Despite the availability of various analytical methods, accurate and reliable measurement of 8-oxo-dG presents several challenges and requires careful consideration during sample collection, preparation, and analysis. amegroups.orgfabad.org.trmdpi.com

Artifactual Oxidation during Sample Preparation

One of the most significant challenges in quantifying 8-oxo-dG is the potential for artifactual oxidation of guanine residues during sample collection and processing. fabad.org.tracs.orgnih.govnih.govscispace.com Guanine is particularly susceptible to oxidation, and improper handling can lead to the artificial formation of 8-oxo-dG, resulting in overestimated values. fabad.org.tracs.orgnih.govnih.govscispace.com This is a well-recognized problem, and numerous studies have focused on developing protocols to minimize this artifactual oxidation. fabad.org.tracs.orgnih.govnih.govscispace.com Strategies include the addition of antioxidants, metal chelators (such as deferoxamine), or free radical trapping agents (like TEMPO) during sample preparation, as well as optimizing hydrolysis and derivatization conditions, such as lowering temperatures and removing air. acs.orgnih.govscispace.comportlandpress.com The European Standards Committee on Oxidative DNA Damage (ESCODD) has played a crucial role in highlighting and addressing these issues through interlaboratory comparisons. amegroups.orgoup.comacs.orgoup.com

Sensitivity and Specificity of Methods